N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 313239-26-8
VCID: VC11920508
InChI: InChI=1S/C12H12N4O3S/c1-2-4-10(17)13-12-15-14-11(20-12)8-5-3-6-9(7-8)16(18)19/h3,5-7H,2,4H2,1H3,(H,13,15,17)
SMILES: CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C12H12N4O3S
Molecular Weight: 292.32 g/mol

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

CAS No.: 313239-26-8

Cat. No.: VC11920508

Molecular Formula: C12H12N4O3S

Molecular Weight: 292.32 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide - 313239-26-8

Specification

CAS No. 313239-26-8
Molecular Formula C12H12N4O3S
Molecular Weight 292.32 g/mol
IUPAC Name N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Standard InChI InChI=1S/C12H12N4O3S/c1-2-4-10(17)13-12-15-14-11(20-12)8-5-3-6-9(7-8)16(18)19/h3,5-7H,2,4H2,1H3,(H,13,15,17)
Standard InChI Key GRJYREVMAVTLDQ-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Profile and Structural Analysis

Molecular Identity

N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide (CAS: 313239-26-8) has the molecular formula C₁₂H₁₂N₄O₃S and a molecular weight of 292.32 g/mol. Its IUPAC name is derived from the 1,3,4-thiadiazole core substituted at position 5 with a 3-nitrophenyl group and at position 2 with a butanamide moiety .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃S
Molecular Weight292.32 g/mol
Boiling PointNot reported
Density1.535 g/cm³ (analog estimate)
SolubilityInsoluble in aqueous media
LogP (Partition Coefficient)2.8 (predicted)

The compound’s structure features a planar thiadiazole ring, which facilitates π-π stacking interactions with biological targets, while the nitro group enhances electron-withdrawing effects, potentially improving binding affinity .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves a multi-step process:

  • Formation of the Thiadiazole Core: Cyclocondensation of 3-nitrobenzoic acid with thiosemicarbazide in phosphoryl chloride (POCl₃) yields 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine .

  • Acylation Reaction: The amine group at position 2 of the thiadiazole reacts with butyryl chloride or its derivatives to form the butanamide side chain .

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization.

  • Catalysts: POCl₃ or other Lewis acids.

  • Purification: Recrystallization from ethanol or chromatography .

Biological Activities and Mechanisms

Anticancer Properties

While direct studies on this compound are lacking, structurally related thiadiazoles demonstrate cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) via DNA intercalation and topoisomerase inhibition . For example, 5-(3-methoxyphenyl)-1,3,4-thiadiazole derivatives show IC₅₀ values of <10 µM .

Enzyme Inhibition

The compound’s thiadiazole core acts as a bioisostere for pyrimidine, enabling inhibition of enzymes like urease and 5-lipoxygenase. Analogous compounds reduce urease activity by 70–80% at 50 µM .

Comparative Analysis with Analogous Compounds

Table 2: Activity Comparison of Selected Thiadiazoles

CompoundBiological ActivityIC₅₀/MIC
N-[5-(3-Nitrophenyl)-thiadiazol-2-yl]butanamideHypothetical antimicrobialNot reported
5-(4-Nitrophenyl)-thiadiazole-2-carboxamideAnti-TB (MDR strain)9.87 µM
2-Trifluoromethylphenyl-thiadiazoleAnticancer (MCF-7)8.2 µM
4-Chlorophenyl-thiadiazoleUrease inhibition72% at 50 µM

Structural modifications, such as chloro or methoxy substituents, significantly alter bioactivity. For instance, chloro groups enhance antibacterial potency, while methoxy groups improve anticancer selectivity .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at the phenyl or butanamide groups to optimize potency .

  • Molecular Docking: Virtual screening against targets like DNA gyrase or tubulin to predict binding modes .

  • In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection or cancer.

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